N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine
Overview
Description
N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine is a complex heterocyclic compound that features a combination of oxadiazole, benzimidazole, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the benzimidazole ring, and the triazine ring, followed by their subsequent coupling.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Benzimidazole Ring: The benzimidazole ring is typically formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Triazine Ring: The triazine ring can be synthesized by the reaction of cyanuric chloride with appropriate amines under basic conditions.
Coupling Reactions: The final compound is obtained by coupling the oxadiazole, benzimidazole, and triazine intermediates under suitable conditions, often involving the use of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: The compound may modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 1,2,4-oxadiazole derivatives
- 1,3,4-oxadiazole derivatives
- Imidazole derivatives
Uniqueness
N-(4-amino-6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine is unique due to its combination of oxadiazole, benzimidazole, and triazine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
6-[[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10O/c1-24(2)15-20-10(19-14(17)21-15)7-25-9-6-4-3-5-8(9)18-13(25)11-12(16)23-26-22-11/h3-6H,7H2,1-2H3,(H2,16,23)(H2,17,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVGDHZTXPMYFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN2C3=CC=CC=C3N=C2C4=NON=C4N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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